N,N'-Dimethylparabanic acid

Catalog No.
S563048
CAS No.
5176-82-9
M.F
C5H6N2O3
M. Wt
142.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Dimethylparabanic acid

CAS Number

5176-82-9

Product Name

N,N'-Dimethylparabanic acid

IUPAC Name

1,3-dimethylimidazolidine-2,4,5-trione

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

InChI

InChI=1S/C5H6N2O3/c1-6-3(8)4(9)7(2)5(6)10/h1-2H3

InChI Key

UJYBVDOLXHCNOL-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=O)N(C1=O)C

Synonyms

Dimethylimidazolidinetrione; 1,3-Dimethylimidazolidinetrione; Dimethylparabanic Acid; N,N’-Dimethylparabanic Acid; 1,​3-Dimethyl-2,​4,​5-​imidazolidinetrione

Canonical SMILES

CN1C(=O)C(=O)N(C1=O)C

The exact mass of the compound N,N'-Dimethylparabanic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N'-Dimethylparabanic acid (1,3-dimethylimidazolidine-2,4,5-trione) is a fully N-alkylated derivative of parabanic acid utilized as a highly stable, aprotic heterocyclic building block . By masking the reactive N-H bonds present in the parent compound, this structural modification fundamentally alters the molecule's solubility, hydrolytic stability, and reactivity profile . In industrial procurement and advanced laboratory synthesis, it is prioritized for its enhanced resistance to nucleophilic ring-opening, its predictable solubility in standard organic solvents, and its unique capacity to undergo highly specific electrophilic transformations without unwanted salt formation . Its distinct physicochemical properties make it a critical precursor in the synthesis of complex fluorinated motifs, specialized polymers, and pharmaceutical intermediates where standard unsubstituted triones fail.

Attempting to substitute N,N'-dimethylparabanic acid with unsubstituted parabanic acid or mono-methylated analogs introduces severe process vulnerabilities and selectivity failures . The free N-H bonds in generic parabanic acid render it highly susceptible to unwanted deprotonation, leading to salt formation and rapid nucleophilic ring-cleavage under mild basic or oxidative conditions . Furthermore, generic substitutes lack the specific electronic activation required for advanced functionalization, such as direct nucleophilic bromodifluoromethylation, resulting in aborted reactions and degraded intermediates [1]. Substituting the fully dimethylated core compromises the structural integrity of the imidazolidine ring during multistep syntheses, drastically reducing overall yields, requiring stricter anhydrous handling, and complicating downstream chromatographic purification.

Enhanced Stability Against Nucleophilic Ring-Opening

Kinetic studies demonstrate that N,N'-dimethylparabanic acid exhibits significantly higher stability toward nucleophilic attack compared to unsubstituted parabanic acid . The steric bulk and electron-donating effects of the N1 and N3 methyl groups protect the trione core. Under identical aqueous conditions, the rate constants for hydrolysis are 2 to 3 times lower for the dimethyl derivative. This allows the compound to survive forcing conditions and extended reaction times during multistep syntheses without premature degradation.

Evidence DimensionHydrolysis rate constant
Target Compound Data2 to 3 times lower hydrolysis rate
Comparator Or BaselineUnsubstituted parabanic acid (Baseline rapid hydrolysis)
Quantified Difference66-75% reduction in hydrolysis rate under identical conditions
ConditionsAqueous nucleophilic attack / pH-dependent hydrolysis

Buyers scaling up multistep syntheses require intermediates that resist premature hydrolysis, ensuring higher overall yields and reducing the need for strict anhydrous handling.

Optimized Lipophilicity for Organic Synthesis Workflows

The full methylation of the imidazolidine ring fundamentally shifts the compound's partition coefficient, making it far more compatible with organic synthetic workflows . While parent parabanic acid is highly polar and hydrophilic (logP = -1.08), N,N'-dimethylparabanic acid possesses a significantly increased hydrophobic character (logP = -0.42). This quantitative shift ensures complete solubility in standard polar aprotic solvents like DMSO and methanol, facilitating homogeneous reactions and easier chromatographic purification without the phase-separation issues common to unsubstituted triones.

Evidence DimensionOctanol-water partition coefficient (logP)
Target Compound DatalogP = -0.42
Comparator Or BaselineUnsubstituted parabanic acid (logP = -1.08)
Quantified Difference+0.66 logP shift towards lipophilicity
ConditionsStandard predictive/analytical partitioning models

Improved organic solubility directly translates to higher concentration limits in reactor vessels and eliminates the need for exotic solvent mixtures during scale-up.

Exclusive Competence in Direct Nucleophilic Bromodifluoromethylation

N,N'-dimethylparabanic acid possesses a highly activated yet stable carbonyl system that enables rare synthetic transformations. Notably, it successfully undergoes direct nucleophilic bromodifluoromethylation with TMSCF2Br [1]. In stark contrast, simple aldehydes and ketones completely fail to yield the desired products under identical conditions due to the rapid decomposition of the CF2Br- anion into difluorocarbene[1]. The unique electronic environment of the 1,3-dimethylimidazolidine-2,4,5-trione core stabilizes the transition state, allowing the efficient introduction of the -CF2Br group.

Evidence DimensionProduct formation in direct nucleophilic bromodifluoromethylation
Target Compound DataSuccessfully yields CF2Br-adduct
Comparator Or BaselineSimple aldehydes and ketones (No desired product observed)
Quantified DifferenceBinary success vs. complete failure (0% yield for comparators)
ConditionsReaction with TMSCF2Br nucleophilic catalyst

For procurement in medicinal chemistry and agrochemical R&D, this compound provides an exclusive, validated pathway to install complex fluorinated motifs that standard precursors cannot achieve.

Controlled Oxidation Selectivity Without Ring Cleavage

During oxidative transformations, the structural integrity of the imidazolidine ring is highly dependent on N-substitution . When exposed to strong oxidants or singlet oxygen species, unsubstituted parabanic acid readily undergoes destructive ring-opening, yielding a complex mixture of degradation products . Conversely, N,N'-dimethylparabanic acid demonstrates enhanced selectivity, primarily forming stable N-oxide derivatives while keeping the trione core intact. This controlled reactivity prevents catastrophic yield losses during oxidative synthetic steps.

Evidence DimensionPrimary oxidation pathway
Target Compound DataSelective N-oxide formation, intact ring
Comparator Or BaselineUnsubstituted parabanic acid (Readily forms ring-opened degradation products)
Quantified DifferenceShift from ring cleavage to selective N-oxidation
ConditionsExposure to singlet oxygen / oxidative species

Procuring the dimethylated form prevents costly material loss and complex purification bottlenecks when downstream synthesis requires oxidative conditions.

Precursor for Advanced Fluorinated Building Blocks

Directly leveraging its unique compatibility with TMSCF2Br, this compound is the optimal starting material for synthesizing bromodifluoromethylated heterocycles [1]. It is procured heavily by R&D teams building modern pharmaceutical and agrochemical libraries where standard aldehydes and ketones fail to undergo direct nucleophilic fluoroalkylation.

Moisture-Tolerant Intermediate in Multistep Synthesis

Due to its 2-3x lower hydrolysis rate compared to unsubstituted parabanic acid, N,N'-dimethylparabanic acid is selected for complex, multi-day synthetic sequences . It is the preferred trione core when intermediate stability in aqueous or nucleophilic environments is critical to maintaining high overall process yields.

Aprotic Polar Scaffold for Cycloadditions

Its lack of N-H bonds and favorable lipophilicity (logP = -0.42) make it an ideal, fully soluble trione scaffold for homogeneous cycloaddition reactions in standard organic solvents like DMSO and methanol . This application avoids the salt-formation side reactions and phase-separation issues that plague mono-alkylated or unsubstituted analogs.

XLogP3

-0.5

UNII

0HX0078PZH

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Dimethylparabanic acid

Dates

Last modified: 08-15-2023

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